molecular formula C13H15NO3S2 B3609719 N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide

N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide

Cat. No.: B3609719
M. Wt: 297.4 g/mol
InChI Key: IAGWNQABJNPMRD-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide is an organic compound characterized by the presence of a methoxyphenyl group attached to a thiophene ring, which is further substituted with dimethyl and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide typically involves the reaction of 3-methoxyaniline with 2,5-dimethylthiophene-3-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the methoxyphenyl and thiophene groups can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide is unique due to the combination of its methoxyphenyl, thiophene, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S2/c1-9-7-13(10(2)18-9)19(15,16)14-11-5-4-6-12(8-11)17-3/h4-8,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAGWNQABJNPMRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)S(=O)(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
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N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
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N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide
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N-(3-methoxyphenyl)-2,5-dimethylthiophene-3-sulfonamide

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